![molecular formula C24H23N3O2S2 B11346678 Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11346678.png)
Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound featuring a dihydropyridine core. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural components, which include a thiophene ring, a cyano group, and a sulfanyl group. These functional groups contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The specific steps are as follows:
Condensation Reaction: The initial step involves the condensation of 3-methylthiophene-2-carbaldehyde with ethyl acetoacetate and ammonium acetate.
Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.
Functional Group Introduction: Subsequent steps introduce the cyano and sulfanyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods often employ more robust catalysts and solvents to ensure the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.
Biological Studies: The compound’s interactions with biological macromolecules are of interest for drug design and development.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels in biological systems. The dihydropyridine ring is known to bind to the L-type calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure, making it a potential therapeutic agent for hypertension.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Uniqueness
Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to the presence of the thiophene ring and the sulfanyl group, which may confer additional biological activities and improved pharmacokinetic properties compared to other dihydropyridine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Propriétés
Formule moléculaire |
C24H23N3O2S2 |
|---|---|
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
ethyl 5-cyano-6-(3-cyanopropylsulfanyl)-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C24H23N3O2S2/c1-3-29-24(28)20-19(22-16(2)11-14-30-22)18(15-26)23(31-13-8-7-12-25)27-21(20)17-9-5-4-6-10-17/h4-6,9-11,14,19,27H,3,7-8,13H2,1-2H3 |
Clé InChI |
CKHLCGZTPANAPD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=C(C=CS2)C)C#N)SCCCC#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


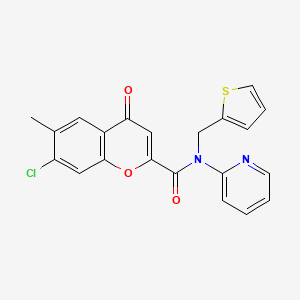
![4-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11346600.png)
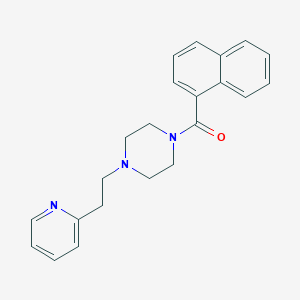
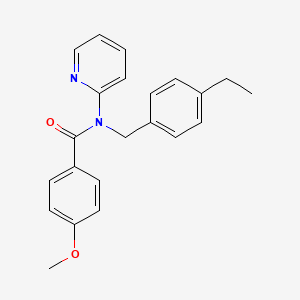
![(4-Chlorophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11346611.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11346614.png)
methanone](/img/structure/B11346621.png)
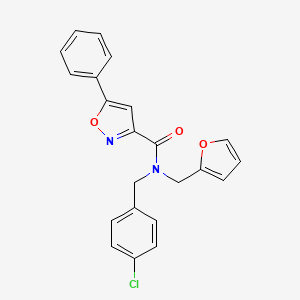
![2-(4-ethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11346653.png)
![3-methyl-4-(thiophen-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11346656.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide](/img/structure/B11346660.png)
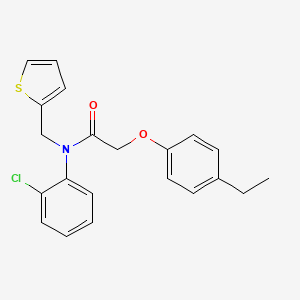
![Methyl 4-methyl-3-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11346677.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11346679.png)
